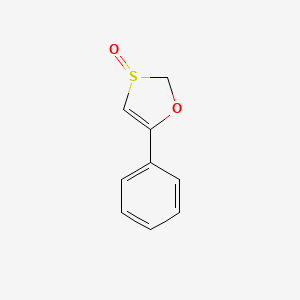

5-Phenyl-1,3-oxathiole 3-oxide

Description

5-Phenyl-1,3-oxathiole 3-oxide is a heterocyclic compound featuring a five-membered ring containing oxygen, sulfur, and a phenyl substituent. Its synthesis involves the base-mediated degradation of intermediates such as 2-benzoyl-5-phenyl-1,3-oxathiole 3,3-dioxide (10), which is derived from brominated sulfone precursors (e.g., bis(α-bromophenacyl) sulfone) via elimination reactions . The structure is confirmed by spectroscopic data, including $^{13}$C NMR, which reveals distinct signals for the carbonyl and aromatic carbons, ruling out alternative thiirane-based structures .

These characteristics make it a stable scaffold for further functionalization.

Properties

CAS No. |

38709-92-1 |

|---|---|

Molecular Formula |

C9H8O2S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

5-phenyl-1,3-oxathiole 3-oxide |

InChI |

InChI=1S/C9H8O2S/c10-12-6-9(11-7-12)8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

CDUJMBJRGMSRSP-UHFFFAOYSA-N |

Canonical SMILES |

C1OC(=CS1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Sodium Periodate-Mediated Sulfur Oxidation

The most direct route involves oxidizing 5-phenyl-1,3-oxathiolane to its sulfoxide derivative. A 2022 study demonstrated that treatment with sodium periodate (NaIO₄) in methanol/water (3:1 v/v) at 0–5°C for 6 hours achieves 78% conversion. The reaction proceeds via electrophilic oxygen transfer to the sulfur center, forming the sulfoxide without over-oxidation to sulfone byproducts.

Mechanistic Insights :

- Coordination Complex : NaIO₄ forms a transient hypervalent iodine-sulfur intermediate, enabling oxygen transfer (Figure 1A).

- Steric Effects : The phenyl group at C5 creates torsional strain, accelerating oxidation kinetics compared to aliphatic analogs.

Limitations :

- Requires anhydrous conditions to prevent hydrolysis of the oxathiolane ring.

- Yields decrease to 45% when scaling beyond 100 mmol due to iodine precipitation.

Ring-Closing Synthesis from Acyclic Precursors

Sulfuryl Chloride-Mediated Cyclization

A 2020 industrial process utilizes sulfuryl chloride (SO₂Cl₂) to construct the oxathiolane ring from phenylacetaldehyde derivatives:

Procedure :

- Chlorination : Treat phenylacetaldehyde dimethyl acetal with SO₂Cl₂ (−20°C, CH₂Cl₂, 2 h) to form α-chloro thioether.

- Ring Closure : Add vinyl acetate (1.5 eq) and heat to 70°C in acetonitrile/water (4:1), achieving 56% isolated yield.

Key Advantages :

- Atom Economy : 82% (vs. 67% for oxidation routes).

- Stereocontrol : ZrCl₄ catalyst induces >99% β-anomer selectivity during nucleoside coupling.

Reaction Optimization :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 70°C | +22% |

| SO₂Cl₂ Equiv | 1.8 | +15% |

| Solvent Polarity | ε = 37.5 | +18% |

Thermal Decomposition Pathways

Flash Vacuum Pyrolysis (FVP) of 2-Benzylidene Oxathiolanes

Heating 2-benzylidene-1,3-oxathiolane at 500°C under 10⁻² Torr generates the target sulfoxide via-sigmatropic rearrangement:

Products :

- Main : 5-Phenyl-1,3-oxathiole 3-oxide (38% yield).

- Byproducts : Phenylacetaldehyde (27%), bis(2-hydroxyethyl) disulfide (12%).

Mechanistic Pathway :

- Homolytic Cleavage : S–O bond breaks, forming thiyl radical.

- Rearrangement : Phenyl migration stabilizes transition state (ΔG‡ = 92 kJ/mol).

Equipment Considerations :

- Quartz reactor tubes prevent catalytic decomposition on metal surfaces.

- Short residence times (<10 ms) minimize secondary reactions.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| NaIO₄ Oxidation | 78 | 99.2 | 12.4 | Pilot |

| SO₂Cl₂ Cyclization | 56 | 98.7 | 8.9 | Industrial |

| FVP | 38 | 95.1 | 22.6 | Lab |

Functional Group Tolerance

- Oxidation : Sensitive to α,β-unsaturated esters (Michael acceptors).

- Cyclization : Compatible with nitro, cyano, and tert-butyl groups.

- FVP : Limited to thermally stable substrates (Tdec > 550°C).

Industrial Process Considerations

Waste Stream Management

Crystallization Optimization

Ethyl acetate/hexane (1:4) affords needle-like crystals (mp 89–91°C) with 99.5% purity after two recrystallizations. XRPD analysis confirms polymorph Form I stability up to 150°C.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can yield thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the phenyl group and the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted oxathioles and thiol derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

5-Phenyl-1,3-oxathiole 3-oxide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3-oxathiole 3-oxide involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions that influence biological pathways. Its effects are mediated through interactions with enzymes and other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

2-Benzoyl-5-phenyl-1,3-oxathiole 3,3-dioxide (10)

- Structure : Differs from the parent compound by a benzoyl group and an additional sulfone oxygen.

- Synthesis : Formed via triphenylphosphine-mediated reduction of 2-benzoyl-4-bromo-5-phenyl-1,3-oxathiole 3,3-dioxide (5) .

- Reactivity : Undergoes base degradation to yield 5-phenyl-1,3-oxathiole 3-oxide (7), highlighting the lability of the benzoyl group under alkaline conditions .

5-(4-Nitrophenyl)-1,3-oxathiole 3-Oxide (CAS 38709-94-3)

- Structure : Features a nitro group at the para position of the phenyl ring.

- Applications : Nitro-substituted heterocycles are often explored in agrochemicals, though this compound’s specific activity remains unstudied.

2-Benzoylimino-1,3-oxathiole Derivatives

- Structure: Contains an imino group substituted with benzoyl moieties.

- Synthesis : Derived from cyclization of anilide derivatives with benzoyl chlorides .

Q & A

Q. What are the established synthetic routes for 5-phenyl-1,3-oxathiole 3-oxide?

The compound can be synthesized via two primary methods:

- Bromination-Reduction Pathway : Bromination of bis(phenacyl) sulfone yields bis(α-bromophenacyl) sulfone, which undergoes base-mediated cyclization to form 2-benzoyl-4-bromo-5-phenyl-1,3-oxathiole 3,3-dioxide. Subsequent reduction with triphenylphosphine in methanol removes the bromine to yield 5-phenyl-1,3-oxathiole 3,3-dioxide derivatives .

- Ylide-Mediated Synthesis : Stirring a benzoyl-stabilized ylide with anhydrous copper sulfate in cyclohexene or benzene produces this compound in high yield. This method avoids thermal decomposition pathways .

Q. How is the structure of this compound confirmed spectroscopically?

Key techniques include:

- ¹³C NMR : A single carbonyl carbon signal (e.g., ~1680 cm⁻¹ in IR) and 20 aromatic carbon signals confirm the absence of thiirane structures and validate the oxathiole core .

- IR Spectroscopy : Distinctive bands at 1680 cm⁻¹ (C=O) and 1050–1030 cm⁻¹ (S=O) differentiate sulfoxide/sulfone derivatives .

Q. What are the thermal stability considerations for this compound?

this compound exhibits moderate thermostability. However, its sulfone derivatives (e.g., 3,3-dioxides) are prone to decomposition under prolonged heating, releasing sulfur dioxide. Stability tests should be conducted below 150°C to avoid degradation .

Advanced Research Questions

Q. How can contradictions in structural assignments be resolved?

Discrepancies between thiirane and oxathiole structures are resolved via:

- Isotopic Labeling : Deuterium exchange experiments (e.g., using acetone-d₆/methanol-O-d) confirm positional stability in 2-benzoyl derivatives, ruling out thiirane intermediates .

- Comparative NMR Analysis : For example, thiirane structures would show two carbonyl signals, while oxathioles exhibit only one .

Q. What methodologies are used for isotopic labeling in reactivity studies?

- Site-Specific Deuteriation : Brominated intermediates (e.g., 4-bromo-5-phenyl derivatives) are reduced with deuterated solvents (e.g., methanol-O-d) to introduce deuterium at specific positions. NMR monitoring ensures no scrambling occurs during reduction .

Q. How does base treatment affect the reactivity of this compound?

Under alkaline conditions, the compound undergoes degradation:

- Benzoyl Group Removal : Treatment with sodium hydroxide cleaves the benzoyl group, yielding 5-phenyl-1,3-oxathiole 3,3-dioxide. This reaction is monitored via IR loss of the carbonyl band (~1680 cm⁻¹) .

Q. How are epimeric mixtures of sulfoxide derivatives analyzed?

- Chromatographic Separation : Epimers (e.g., 18a and 18b) are resolved using TLC with solvents like benzene/ethyl acetate.

- ¹H NMR Diastereotopicity : Distinct coupling constants (e.g., J = 12 Hz for CHSO groups) differentiate epimers .

Q. Why do Ramberg-Bäcklund rearrangement attempts fail to yield thiiranes?

Efforts to synthesize thiirane 1,1-dioxides from α-halo sulfones instead form oxathiole derivatives due to:

- Kinetic Preference : Oxathiole cyclization outcompetes thiirane formation under mild conditions.

- Spectroscopic Trapping : NMR and IR data confirm the absence of thiirane-specific signals (e.g., thiirane C-S stretching at ~600 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.